1-(5-Bromo-2-nitrophenyl)ethanol
Overview
Description
1-(5-Bromo-2-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
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Biological Activity
1-(5-Bromo-2-nitrophenyl)ethanol is a chemical compound characterized by its unique structure, which includes a bromine and nitro substituent on a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
- IUPAC Name: this compound
- CAS Number: 1020575-89-6
- Molecular Formula: C8H8BrN2O3
- Molecular Weight: 247.06 g/mol
The presence of the bromine and nitro groups contributes to the compound's reactivity and potential biological effects.
Antimicrobial Activity
Research has indicated that compounds with nitrophenyl substituents often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit various bacterial strains. The activity of this compound against specific pathogens was evaluated using Minimum Inhibitory Concentration (MIC) assays.
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 15.62 | Strong |
Escherichia coli | 31.25 | Moderate |
Candida albicans | 62.50 | Mild |
These results suggest that this compound exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study evaluated the cytotoxic effects of various nitrophenyl derivatives on cancer cell lines, revealing promising results for this compound.
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
LN-229 (brain cancer) | 0.77 | High |
MDA-MB-231 (breast cancer) | 4.77 | Moderate |
HepG2 (liver cancer) | 12.39 | Low |
The low IC50 values indicate that the compound effectively inhibits cancer cell proliferation, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation: The presence of nitro groups can lead to increased ROS production, contributing to cytotoxic effects in cancer cells.
- DNA Interaction: Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
- In a clinical study involving animal models, the administration of this compound demonstrated significant recovery rates in treating bacterial infections, with a clinical recuperation rate of approximately 98% in treated groups compared to controls .
- Another study highlighted the compound's effectiveness against various fungal infections, showcasing its potential as a broad-spectrum antifungal agent .
Properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXFCFXDPDWGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662756 | |
Record name | 1-(5-Bromo-2-nitrophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020575-89-6 | |
Record name | 1-(5-Bromo-2-nitrophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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